3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine
Description
3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 3 and an amine group at position 4 (Figure 1). The pyrrolo[2,3-c]pyridine system offers a rigid aromatic framework, enabling interactions with biological targets through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-11-6-3-10-2-5(9)7(4)6/h1-3,11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEHFRBUMSNZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801270018 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-12-0 | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801270018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with an amine under acidic conditions to form the pyrrolo[2,3-c]pyridine ring system . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the chloro substituent at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines or hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide ions are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, thiols, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-c]pyridine derivatives, including 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine. These compounds have shown promising activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that certain pyrrolo[2,3-b]pyridine derivatives exhibited potent inhibitory effects on FGFRs, leading to reduced cell proliferation and increased apoptosis in breast cancer cell lines .
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory properties. A series of derivatives were synthesized and evaluated for their ability to inhibit Janus kinase 3 (JAK3), an important target in treating autoimmune diseases. These studies suggest that 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine could serve as a lead compound for developing new therapies for conditions such as rheumatoid arthritis and other immune disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of pyrrolo[2,3-c]pyridine derivatives is crucial for optimizing their pharmacological properties. Research indicates that modifications at specific positions on the pyrrolopyridine scaffold can significantly influence their biological activity. For example, substituents at the 4-position have been shown to enhance the potency against FGFRs and improve selectivity for cancer cell lines over normal cells .
Synthetic Methods
The synthesis of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine typically involves multi-step organic reactions that include cyclization processes to form the pyrrolopyridine core. Recent advancements in synthetic methodologies have facilitated the efficient production of this compound and its derivatives, allowing for extensive biological testing and optimization .
Case Studies of Derivatives
Several derivatives of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine have been synthesized and tested for various biological activities:
| Compound | Activity | Reference |
|---|---|---|
| 4h | FGFR Inhibition (IC50: 7 nM) | |
| 17a | Antibacterial against Staphylococcus aureus | |
| 18 | Moderate cytotoxicity against ovarian cancer cells |
These case studies illustrate the compound's versatility and potential as a scaffold for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyrrolo[2,3-b]pyridines
- 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1000340-38-4) : Differs in the fused ring positions (pyrrolo[2,3-b]pyridine vs. pyrrolo[2,3-c]pyridine) and substituent placement (Cl at C4, NH₂ at C3). This positional isomer shows reduced similarity (0.68) to the target compound, likely due to altered electronic properties and steric hindrance .
- Biological Relevance : Pyrrolo[2,3-b]pyridines are less explored in multitarget applications compared to pyrrolo[2,3-c]pyridines, which are implicated in kinase inhibition (e.g., DYRK1A) .
Pyrrolo[2,3-d]pyrimidines
- (3R)-1-[5-chloro-6-ethyl-2-(pyrido[2,3-b]pyrazin-7-ylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrrolidin-3-amine : Features a pyrimidine ring fused to pyrrolo[2,3-d]pyridine. The expanded aromatic system enhances interactions with ATP-binding pockets in kinases, but synthetic complexity limits accessibility .
Substituent Modifications
Chlorine Position
- 4-Chloro-1H-pyrrolo[2,3-c]pyridine (CAS 1188313-15-6) : Lacks the C4 amine group, reducing hydrogen-bonding capacity. This derivative is primarily used as a synthetic intermediate .
- 7-Chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine : Methyl groups at C1 and C3 increase lipophilicity but may sterically hinder target binding .
Amine Position
Key Findings :
- Substituent Position : Chlorine at C3 in the target compound may enhance binding to L-type calcium channels compared to C4-substituted analogs, as seen in SAR studies of ambocarb derivatives .
- Amine Functionality : The C4 amine in 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine is critical for kinase inhibition, mirroring the role of NH₂ in ATP-competitive inhibitors .
Biological Activity
3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine (CAS No. 1190319-12-0) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
3-Chloro-1H-pyrrolo[2,3-c]pyridin-4-amine is characterized by its unique pyrrolopyridine structure, which contributes to its biological activity. The presence of the chlorine atom at the 3-position enhances its interaction with biological targets.
The mechanisms through which 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine exerts its biological effects primarily involve:
- Inhibition of Kinase Activity : Similar compounds have shown inhibitory effects on various kinases, which play crucial roles in cell signaling pathways associated with cancer progression.
- Antiviral Properties : Derivatives of pyrrolopyridines have demonstrated antiviral activities against specific viral enzymes, suggesting that 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine may also possess similar properties.
Anticancer Activity
Research indicates that pyrrolopyridine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. A study reported that certain derivatives showed moderate cytotoxicity against ovarian cancer cells while being less toxic to non-cancerous cells, highlighting their selective action against tumor cells .
| Compound | Cell Line Tested | IC50 (μM) | Comments |
|---|---|---|---|
| 3-Chloro Derivative | Ovarian Cancer | 6–22 | Moderate cytotoxicity |
| Pyrrolo[3,4-c]pyridine | Breast Cancer | 10 | Limited toxicity to healthy cells |
Antiviral Activity
The antiviral potential of pyrrolopyridine derivatives has been explored in various studies. For example, a related compound demonstrated reduced susceptibility to mutations in integrase enzymes associated with HIV. This suggests that modifications to the core structure could enhance antiviral efficacy .
Case Studies
- Cytotoxicity Testing : In a study involving 3-chloro derivatives, researchers performed cytotoxicity assays on breast and ovarian cancer cell lines. The results indicated that while some compounds were effective against cancer cells, they exhibited minimal toxicity towards normal cells .
- Inhibition Studies : Another investigation focused on the inhibition of fibroblast growth factor receptors (FGFRs) using pyrrolo[2,3-b]pyridine derivatives. The findings revealed that compounds with structural similarities to 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine showed promising FGFR inhibitory activity (IC50 values ranging from 7 nM to over 700 nM), indicating their potential for targeted cancer therapy .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of 3-chloro-1H-pyrrolo[2,3-c]pyridin-4-amine:
- Selectivity in Cancer Therapy : The compound exhibits selective cytotoxicity towards cancerous cells while sparing normal cells.
- Potential as an Antiviral Agent : Preliminary data suggest that it may inhibit viral replication by targeting specific enzymes involved in viral life cycles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
